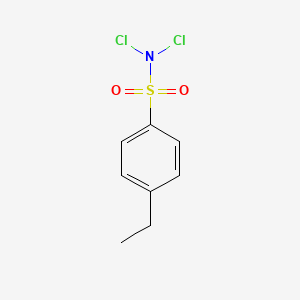

N,N-Dichloro-4-ethylbenzenesulfonamide

Description

Evolution of N-Halobenzenesulfonamide Reagents in Chemical Research

The history of N-halobenzenesulfonamide reagents dates back to the early 20th century. One of the earliest and most well-known examples is Dichloramine-T (N,N-Dichloro-4-methylbenzenesulfonamide), first synthesized by Frederick Daniel Chattaway in 1905. wikipedia.org Initially, compounds like Dichloramine-T were primarily recognized for their disinfectant and germicidal properties, as they readily release chlorine. chemicalbook.com

Over the decades, the focus has shifted from their use as simple antiseptics to their application as sophisticated reagents in organic synthesis. Researchers discovered that the N-X (N-halogen) bond in these compounds is highly labile, allowing them to act as potent oxidizing agents and sources of "Cl+" or other positive halogens. researchgate.net This realization opened the door to a wide array of chemical transformations. Modern research has produced a variety of related reagents, such as Dichloramine-B (N,N-dichlorobenzenesulfonamide) and more complex polymeric versions like Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide), designed to offer improved stability, reusability, and efficiency in reactions. organic-chemistry.orgalfa-chemistry.com These reagents are now employed in mild and selective oxidative chlorinations, the synthesis of nitriles, aldehydes, and other valuable functional groups. organic-chemistry.orgscispace.com

Significance of Sulfonamide Frameworks in Synthetic Chemistry

The sulfonamide functional group (R-SO₂NR'R") is a cornerstone of modern synthetic and medicinal chemistry. wikipedia.org Its significance stems from several key attributes:

Biological Activity: Sulfonamide motifs are prevalent in a vast range of biologically active compounds and pharmaceuticals. scispace.comresearchgate.net They are integral to drugs with antibacterial, antiviral, anticancer, antidiabetic, and anti-inflammatory properties. ajchem-b.comnih.govfrontiersrj.com The structural similarity of some sulfonamides to p-aminobenzoic acid (PABA) allows them to inhibit folic acid synthesis in bacteria, a mechanism that formed the basis of the first sulfa drugs. frontiersrj.com

Chemical Stability and Versatility: The sulfonamide group is chemically robust and can serve as a stable scaffold for building complex molecules. ajchem-b.com It can act as a building block in the synthesis of diverse pharmaceutical agents and is often used as a bioisostere for carboxylic acids in drug design. researchgate.netdergipark.org.tr

Physical Properties: The rigid nature of the sulfonamide functional group often results in crystalline compounds. This property is historically exploited in classical organic chemistry for the derivatization of amines; converting a liquid amine into a solid sulfonamide derivative provides a crystalline solid with a distinct melting point, aiding in its identification. wikipedia.org

This combination of biological relevance and reliable chemical behavior ensures that the sulfonamide framework remains a high-priority target and tool in contemporary organic synthesis. nih.gov

Positioning N,N-Dichloro-4-ethylbenzenesulfonamide within the Chemical Reagent Landscape

This compound belongs to the family of N,N-dichloroarenesulfonamides, which are primarily utilized as oxidizing and chlorinating agents. While its direct analog, Dichloramine-T (the 4-methyl version), is more widely documented, the chemical reactivity of this compound is governed by the same reactive N,N-dichloro functional group. The presence of the ethyl group at the 4-position of the benzene (B151609) ring subtly modifies its physical properties, such as solubility and crystallinity, compared to its methyl and unsubstituted counterparts, but its fundamental role as a reagent remains the same.

These reagents are valued as stable, solid sources of electrophilic chlorine, presenting a safer and more manageable alternative to using chlorine gas. scispace.com In the landscape of chemical reagents, this compound is positioned as a versatile tool for specific oxidative transformations. Research on analogous compounds demonstrates their utility in converting primary amines to nitriles and aldehydes and in the oxidative chlorination of thiols and disulfides to form sulfonyl chlorides. organic-chemistry.orgscispace.comresearchgate.net The reactivity and applications are largely dictated by the N-Cl bonds, making it a reliable choice for reactions requiring a mild and efficient chlorinating oxidant.

The following table provides a comparative overview of this compound and its closely related analogs.

Table 1: Comparison of Related N,N-Dichloroarenesulfonamide Reagents

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Differentiator | Primary Application |

|---|---|---|---|---|

| This compound | C₈H₉Cl₂NO₂S | 254.13 | 4-ethyl group | Oxidizing/chlorinating agent |

| Dichloramine-T | C₇H₇Cl₂NO₂S | 240.11 | 4-methyl group | Disinfectant, oxidizing agent wikipedia.orgchemicalbook.com |

| Dichloramine-B | C₆H₅Cl₂NO₂S | 226.08 | Unsubstituted benzene ring | Oxidizing/chlorinating agent alfa-chemistry.com |

Structure

3D Structure

Properties

CAS No. |

610770-31-5 |

|---|---|

Molecular Formula |

C8H9Cl2NO2S |

Molecular Weight |

254.13 g/mol |

IUPAC Name |

N,N-dichloro-4-ethylbenzenesulfonamide |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-2-7-3-5-8(6-4-7)14(12,13)11(9)10/h3-6H,2H2,1H3 |

InChI Key |

ULNHINHBSRVKGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dichloro 4 Ethylbenzenesulfonamide

Historical Synthetic Routes to N,N-Dichlorosulfonamides

The foundation for the synthesis of N,N-dichlorinated sulfonamides was laid in the early 20th century. A pioneering example is the work of Frederick Daniel Chattaway, who in 1905 reported the synthesis of N,N-Dichloro-p-toluenesulfonamide, a compound that would later be known as Dichloramine-T. nist.gov The historical methods for preparing these types of compounds generally involved the direct chlorination of the parent sulfonamide.

The common approaches from this era utilized strong chlorinating agents. One of the primary methods involved the reaction of the corresponding primary sulfonamide, such as p-toluenesulfonamide, with an aqueous solution of sodium hypochlorite (B82951) (bleaching powder) or by bubbling chlorine gas through a solution of the sulfonamide. nist.govrsc.org These early methods established the fundamental principle of N-chlorination of sulfonamides, a reaction that remains central to the synthesis of compounds like N,N-Dichloro-4-ethylbenzenesulfonamide.

Contemporary Preparative Strategies for this compound

Chlorination of 4-Ethylbenzenesulfonamide (B91798) Precursors

The immediate precursor to the target compound is 4-ethylbenzenesulfonamide. The synthesis of this precursor typically begins with the sulfonyl chloride. A common route to 4-ethylbenzenesulfonyl chloride is the reaction of ethylbenzene (B125841) with phosphorus oxychloride and sulfuric acid. prepchem.com The resulting 4-ethylbenzenesulfonyl chloride is then converted to 4-ethylbenzenesulfonamide through a process known as amination. This is generally achieved by reacting the sulfonyl chloride with an ammonia (B1221849) source, such as aqueous ammonia, in a suitable solvent. chemicalbook.com

Once 4-ethylbenzenesulfonamide is obtained, the final step is the N,N-dichlorination. A well-established method for this transformation, analogous to the synthesis of N,N-Dichloro-p-toluenesulfonamide, employs tert-butyl hypochlorite as the chlorinating agent. tandfonline.com The reaction is typically carried out in a chlorinated solvent like methylene (B1212753) chloride. The primary sulfonamide is dissolved in the solvent and cooled, after which a solution of tert-butyl hypochlorite is added slowly. tandfonline.com The reaction mixture is then stirred for an extended period to ensure complete dichlorination.

An alternative chlorinating agent that can be employed is sodium hypochlorite, often in the form of a commercial bleach solution. rsc.orgresearchgate.net This method can be performed under visible light photoredox catalysis, which allows for the C(sp³)-H chlorination of aliphatic sulfonamides through a tandem N-H chlorination and a Hofmann-Löffler-Freytag type reaction. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of the synthesis of this compound would focus on several key parameters for both the formation of the precursor and the final chlorination step.

For the synthesis of 4-ethylbenzenesulfonyl chloride, controlling the reaction temperature during the addition of sulfuric acid and the subsequent heating period is crucial to maximize the yield of the desired para-isomer and minimize the formation of byproducts. prepchem.com The purification of the sulfonyl chloride, typically involving washing with ice-cold water, is also a critical step. prepchem.com

In the amination step to form 4-ethylbenzenesulfonamide, the reaction conditions, such as the concentration of the ammonia solution and the reaction temperature, would be optimized to ensure complete conversion of the sulfonyl chloride and to facilitate the precipitation and isolation of the sulfonamide product. chemicalbook.com

For the final N,N-dichlorination step, the molar ratio of the chlorinating agent to the sulfonamide is a key parameter. An excess of the chlorinating agent, such as tert-butyl hypochlorite, is typically used to drive the reaction to completion. tandfonline.com Temperature control, often starting at 0°C and then allowing the reaction to proceed at room temperature, is important to manage the reactivity of the chlorinating agent and prevent side reactions. tandfonline.com The reaction time is another variable that would be optimized to ensure high conversion while minimizing potential degradation of the product. The choice of solvent can also influence the reaction, with chlorinated solvents being common. tandfonline.com

Table 1: Illustrative Reaction Parameters for the Synthesis of N,N-Dichloroarenesulfonamides

| Step | Reactants | Chlorinating Agent | Solvent | Temperature | Time | Yield | Reference |

| Dichlorination | p-Toluenesulfonamide | tert-Butyl hypochlorite | Methylene chloride | 0°C to Room Temp. | 24 h | 51% | tandfonline.com |

This table is illustrative and based on the synthesis of a closely related analog, N,N-Dichloro-p-toluenesulfonamide.

Alternative Synthetic Pathways and Precursors

While the chlorination of 4-ethylbenzenesulfonamide is the most direct route, alternative pathways could be envisioned. One potential alternative involves the direct synthesis from sulfonic acids or their sodium salts. Microwave-assisted synthesis of sulfonamides from sulfonic acids and amines has been reported and could potentially be adapted. organic-chemistry.org

Another approach could involve the use of different chlorinating agents. N-Chlorosuccinimide (NCS) in the presence of a chloride source like tetrabutylammonium (B224687) chloride has been used for the in-situ preparation of sulfonyl chlorides from thiols, followed by reaction with an amine to form sulfonamides. organic-chemistry.org This methodology could potentially be adapted for the dichlorination of the sulfonamide nitrogen.

The synthesis of the 4-ethylbenzenesulfonamide precursor could also be approached differently. For instance, a palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can lead to aryl ammonium (B1175870) sulfinates, which can then be converted to sulfonamides. organic-chemistry.org

Scalable Synthesis Approaches for Research and Industrial Applications

For the scalable synthesis of this compound, efficiency, cost-effectiveness, and safety are paramount. The synthesis of the 4-ethylbenzenesulfonyl chloride precursor has been described on a scale involving several hundred grams of starting material, indicating its feasibility for larger-scale production. prepchem.com The use of readily available and inexpensive reagents like ethylbenzene, phosphorus oxychloride, and sulfuric acid makes this initial step industrially viable. prepchem.com

The subsequent amination and dichlorination steps would require careful consideration for scale-up. The use of aqueous ammonia for amination is a common industrial process. chemicalbook.com For the dichlorination step, while tert-butyl hypochlorite is effective, its cost and handling on a large scale might be a consideration. The use of sodium hypochlorite (bleach) could be a more cost-effective alternative for industrial applications. rsc.orgresearchgate.net

Continuous flow chemistry offers a modern approach to enhance the safety and efficiency of potentially exothermic reactions like chlorinations. A continuous flow setup could allow for better temperature control and reduced reaction volumes at any given time, which is particularly important when handling strong oxidizing agents. While specific research on the continuous flow synthesis of this compound is not available, the principles have been applied to the synthesis of sulfonyl chlorides.

The recovery and recycling of solvents and any excess reagents would also be a key aspect of a scalable and environmentally responsible synthesis.

Table 2: Precursor Synthesis Information

| Precursor | Starting Material | Reagents | Yield | Reference |

| 4-Ethylbenzenesulfonyl chloride | Ethylbenzene | Phosphorus oxychloride, Sulfuric acid | Not explicitly stated, but a large-scale procedure is provided | prepchem.com |

| 4-(2-Aminoethyl)benzenesulfonamide | Compound II (an intermediate) | Aqueous ammonia, Hydrochloric acid | Not explicitly stated for the final product, but a multi-step procedure is detailed | chemicalbook.com |

This table provides information on the synthesis of a key precursor and a related sulfonamide, illustrating common synthetic routes.

Chemical Reactivity and Mechanistic Investigations of N,n Dichloro 4 Ethylbenzenesulfonamide

Electrophilic Reactivity of N-Cl Bonds in N,N-Dichloro-4-ethylbenzenesulfonamide

The polarization of the N-Cl bonds in this compound, with a partial positive charge on the chlorine atoms, dictates its electrophilic character. This electronic feature is the basis for its application in halogenation and oxidative transformation reactions.

Halogenation Reactions Initiated by this compound

This compound serves as a source of electrophilic chlorine for various halogenation reactions. While specific studies on this compound are limited, the reactivity of the closely related N,N-dichlorobenzenesulfonamide provides insight into its halogenating potential. These reagents are known to effect the chlorination of activated aromatic compounds and other nucleophilic substrates. The reaction proceeds via the transfer of a chloronium ion (Cl+) or through a polarized chlorine atom to the substrate.

Mechanism of Electrophilic Aromatic Halogenation

The electrophilic aromatic halogenation of a typical aromatic compound, such as benzene (B151609), by a dichlorosulfonamide generally requires a Lewis acid catalyst to enhance the electrophilicity of the chlorine atom. The mechanism, analogous to that of other electrophilic halogenating agents, can be described as follows:

Formation of a highly electrophilic complex: The Lewis acid catalyst, for instance, AlCl₃ or FeCl₃, coordinates to one of the chlorine atoms of the this compound. This coordination polarizes the N-Cl bond, making the chlorine atom significantly more electrophilic.

Nucleophilic attack by the aromatic ring: The π-electron system of the aromatic ring attacks the electrophilic chlorine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In this step, the aromaticity of the ring is temporarily lost.

Deprotonation and regeneration of aromaticity: A weak base, which can be the counter-ion of the catalyst (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the newly attached chlorine. This restores the aromaticity of the ring and yields the chlorinated aromatic product. The catalyst is also regenerated in this step, allowing it to participate in another catalytic cycle.

For highly activated aromatic systems, such as phenols, the reaction may proceed without a catalyst due to the high electron density of the aromatic ring.

Oxidative Transformations Mediated by this compound

The oxidizing power of this compound is demonstrated in its ability to convert thiols and disulfides into their corresponding sulfonyl chlorides. This transformation is an oxidative chlorination process. For instance, the related reagent N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide has been shown to be an efficient reagent for this conversion under mild conditions. The reaction likely proceeds through the initial formation of a sulfenyl chloride (R-S-Cl) intermediate, which is then further oxidized and chlorinated to the final sulfonyl chloride (R-SO₂-Cl). The broad substrate scope and mild reaction conditions make this a valuable synthetic method.

Radical Chemistry of this compound

Beyond its electrophilic reactivity, this compound can also engage in radical reactions. The homolytic cleavage of the N-Cl bond can generate a sulfonamide-derived radical, which can then participate in a variety of transformations.

Generation and Reactivity of Sulfonamide-Derived Radicals

The generation of sulfonamide-derived radicals from N,N-dichloroarenesulfonamides can be initiated by heat, light, or a radical initiator. For example, triethylborane (B153662) (Et₃B) has been used as a radical initiator in the reaction of N,N-dichlorobenzenesulfonamide with alkenes at low temperatures. Once generated, the sulfonamidyl radical (ArSO₂N•Cl) is a key intermediate that can undergo further reactions. These nitrogen-centered radicals are valuable for the construction of C-N bonds. Mechanistic studies, including radical clock experiments and electron paramagnetic resonance (EPR), have provided evidence for the involvement of these radical intermediates.

Mechanistic Pathways of Radical Addition and Cyclization

The sulfonamidyl radicals generated from N,N-dichloroarenesulfonamides can undergo addition to unsaturated systems like alkenes and allenes. In the case of alkenes, the addition of the sulfonamidyl radical typically occurs in an anti-Markovnikov fashion to the less substituted carbon of the double bond, leading to a carbon-centered radical. This radical can then abstract a chlorine atom from another molecule of the N,N-dichloroarenesulfonamide to give the final addition product and propagate the radical chain.

Furthermore, these radical intermediates can participate in cyclization reactions to form heterocyclic compounds. For example, N-chloro-N-allylamides, formed from the reaction of N,N-dichlorosulfonamides with 1,3-dienes, can react with alkenes to furnish pyrrolidine (B122466) derivatives in good yields through a radical annulation process. The initial radical addition to the alkene is followed by an intramolecular cyclization of the resulting radical onto the allylic double bond. The mechanism of these cyclizations can be influenced by the structure of the precursor, leading to either fused or spirocyclic products.

Nucleophilic Reactivity of this compound

The nucleophilic reactivity of this compound is centered around the two chlorine atoms attached to the nitrogen of the sulfonamide group. These N-Cl bonds are polarized, rendering the chlorine atoms electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its application in chlorination reactions.

Participation in N-Chlorination of Nucleophilic Substrates

This compound is anticipated to be an effective reagent for the N-chlorination of a variety of nucleophilic substrates, including primary and secondary amines. This reactivity is analogous to that of other N,N-dichloroarenesulfonamides like poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA). organic-chemistry.org

The general mechanism for the N-chlorination of a primary amine with an N,N-dichloroarenesulfonamide involves the nucleophilic attack of the amine nitrogen on one of the electrophilic chlorine atoms of the reagent. This results in the formation of an N-chloroamine and the corresponding monosubstituted sulfonamide. The reaction can proceed further to yield an N,N-dichloroamine. organic-chemistry.org

Studies on related compounds have demonstrated the conversion of primary amines to N,N-dichloroamines. organic-chemistry.org These N,N-dichloroamines can then be transformed into other functional groups, such as nitriles, upon treatment with a base like triethylamine. organic-chemistry.org This two-step process provides a valuable synthetic route from amines to nitriles.

Table 1: Illustrative N-Chlorination and Subsequent Reactions using Analogs of this compound

| Starting Material (Amine) | Reagent(s) | Product(s) | Reference |

| Primary Amines | 1. PCBS or TCBDA2. Triethylamine | Nitriles | organic-chemistry.org |

| Primary and Secondary Amines | PCBS or TCBDA | N,N-Dichloroamines | organic-chemistry.org |

| Benzylamines | PCBS or TCBDA, HCl on silica (B1680970) gel | Aldehydes | organic-chemistry.org |

This table is based on the reactivity of poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide) (TCBDA) and is illustrative of the expected reactivity of this compound.

Photochemical and Thermal Activation of this compound

The N-Cl bonds in this compound are susceptible to cleavage under photochemical and thermal conditions, leading to the formation of highly reactive radical species.

Photoinduced Electron Transfer Mechanisms

The generated chlorine radical is highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction from suitable substrates. In the context of PET, the excited state of the N,N-dichloroarenesulfonamide could potentially act as an electron acceptor from a suitable donor molecule, leading to the formation of a radical anion of the sulfonamide and a radical cation of the donor. However, detailed mechanistic studies for this specific compound are needed to confirm this pathway.

Thermal Decomposition Pathways and Reactivity

The thermal decomposition of N,N-dichloroarenesulfonamides is expected to proceed via homolytic cleavage of the N-Cl bonds to generate radicals. The stability of the resulting amidyl radical is influenced by the nature of the substituents on the aromatic ring.

In the absence of a substrate, these radicals can undergo complex decomposition pathways. In the presence of a reactive substrate, the chlorine radical can initiate radical chain reactions. For instance, in the chlorination of alkanes, the chlorine radical abstracts a hydrogen atom to form hydrogen chloride and an alkyl radical. This alkyl radical can then react with another molecule of the N,N-dichloroarenesulfonamide to form the chlorinated alkane and regenerate the amidyl radical, thus propagating the chain.

The specific decomposition products and the exact temperature at which significant decomposition of this compound occurs would require experimental determination through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Applications of N,n Dichloro 4 Ethylbenzenesulfonamide in Advanced Organic Synthesis

Role as a Dichlorinating Agent in Organic Substrates

As a carrier of two active chlorine atoms, N,N-dichloro-4-ethylbenzenesulfonamide is a potent reagent for the dichlorination of various unsaturated organic molecules. The reactivity of the N-Cl bonds allows for the addition of chlorine across double and triple bonds, as well as the substitution on aromatic systems.

While specific studies on this compound for the dichlorination of alkenes and alkynes are not extensively documented in publicly available literature, the reactivity can be inferred from its close analogue, N,N-dichloro-p-toluenesulfonamide (Dichloramine-T) wikipedia.org. These reagents are known to react with alkenes to furnish vicinal dichlorides. The reaction mechanism typically involves the electrophilic attack of a chloronium ion equivalent on the double bond, followed by the nucleophilic attack of a chloride ion.

The stereoselectivity of the addition (syn or anti) can be influenced by the reaction conditions and the substrate structure. For instance, in the presence of a selenium catalyst, a related system has been shown to achieve syn-dichlorination of alkenes.

Representative Dichlorination of Alkenes:

| Alkene Substrate | Product | Catalyst/Conditions | Stereoselectivity |

|---|---|---|---|

| (E)-Stilbene | 1,2-Dichloro-1,2-diphenylethane | N/A | Typically anti |

Note: The data in this table is representative of dichlorination reactions and may not have been conducted specifically with this compound.

This compound and related N,N-dihalo-sulfonamides can be employed in the functionalization of aromatic and heteroaromatic compounds. A key application lies in the synthesis of sulfonyl chlorides through the oxidative chlorination of thiols and disulfides. A polymeric version, poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide), has been demonstrated to be an effective reagent for the direct conversion of aryl and heteroaryl thiols or disulfides into the corresponding sulfonyl chlorides researchgate.net. This transformation is valuable for introducing the sulfonyl chloride moiety, a versatile functional group for further synthetic manipulations.

The reaction proceeds under mild conditions and demonstrates a broad substrate scope, providing access to a variety of aryl and heteroarylsulfonyl chlorides in good to excellent yields researchgate.net.

Utility as an Oxidizing Agent in Fine Chemical Synthesis

The N-Cl bonds in this compound also impart oxidizing properties to the molecule, making it a useful reagent for the oxidation of various functional groups.

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. While direct studies on this compound are limited, its methyl-substituted analogue, N,N-dichloro-4-methylbenzenesulfonamide, is known to be an efficient oxidizing agent for this purpose. It can oxidize a range of alcohols to their corresponding carbonyl compounds in good yields under mild and neutral conditions.

Oxidation of Alcohols with an Analogous Reagent:

| Alcohol Substrate | Product | Reagent | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | N,N-Dichloro-4-methylbenzenesulfonamide | High |

| 2-Butanol | 2-Butanone | N,N-Dichloro-4-methylbenzenesulfonamide | Good |

Note: This data is based on the reactivity of the closely related N,N-dichloro-4-methylbenzenesulfonamide.

Although specific examples of this compound in oxidative cyclization reactions are not readily found in the literature, reagents of this class have the potential to participate in such transformations. Oxidative cyclizations often involve the formation of a heteroatom-carbon or carbon-carbon bond coupled with an oxidation step. Given its ability to act as an oxidant, it is plausible that this compound could facilitate the cyclization of appropriately substituted substrates.

Catalytic Applications and Reagent Stoichiometry

Beyond its stoichiometric use, this compound and its derivatives show promise in catalytic applications. A polymeric relative, poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS], has been successfully employed as a reusable catalyst for the synthesis of bis(indolyl)methanes scielo.brresearchgate.net. This reaction involves the electrophilic substitution of indoles with aldehydes or ketones.

The catalyst can be used in small quantities and is effective under various conditions, including in ethanol, water, and even under solvent-free conditions at room temperature scielo.br. The reusability of the polymeric catalyst has been demonstrated, maintaining good activity over several cycles scielo.br.

In stoichiometric reactions, the two chlorine atoms of this compound are the active species. Therefore, a half-molar equivalent of the reagent is theoretically needed for dichlorination reactions. However, in practice, the stoichiometry may be adjusted based on the specific substrate and reaction conditions to optimize the yield of the desired product.

Scant Public Data Precludes In-Depth Analysis of this compound in Advanced Organic Synthesis

A comprehensive review of publicly available scientific literature reveals a significant lack of detailed research specifically focused on the chemical compound This compound . While the broader class of N,N-dichloroarylsulfonamides has been explored for various applications in organic chemistry, specific data regarding the synthesis, properties, and applications of the 4-ethyl substituted variant are not sufficiently available to construct a detailed, evidence-based article as per the requested outline.

The search for information on this compound primarily yields results for related but structurally distinct compounds. These include Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS) organic-chemistry.orgscispace.comscielo.br, N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA) organic-chemistry.orgscispace.comscielo.br, and the well-known reagent N,N-Dichloro-p-toluenesulfonamide (Dichloramine-T) wikipedia.org. These analogues have demonstrated utility in organic synthesis, for instance, as reagents for the preparation of N-chloroamines, nitriles, and aldehydes organic-chemistry.org. They have also been used for the oxidative chlorination of sulfur compounds to yield arenesulfonyl chlorides scispace.comkoreascience.kr.

The generation of nitrogen-centered radicals is a key application for some N,N-dichlorosulfonamides, often initiated by agents like triethylborane (B153662) for subsequent reactions such as the formation of pyrrolidines nih.gov. These radicals can participate in various bond-forming reactions, highlighting the synthetic potential of this class of compounds nih.govnih.gov. Furthermore, related dichlorosulfonamides have been investigated as catalysts, for example in the synthesis of complex heterocyclic structures like bis-indolyl methanes scielo.br.

Research into the broader family of N,N-dichloro compounds extends to materials science, with some polymeric N,N-dichlorosulfonamides being developed for applications such as decontamination agents researchgate.net. The synthesis of monomers for polymerization is another area where related chloro-sulfonamide chemistry has been explored researchgate.net.

However, detailed research findings, specific reaction conditions, yields, and mechanistic studies pertaining solely to This compound are not present in the surveyed literature. Without such specific data, it is not possible to provide a scientifically rigorous and thorough analysis of its use in advanced organic synthesis, including its role in N-centered radical generation, its stoichiometric versus catalytic applications, or its utility in the synthesis of complex molecules and materials as requested.

An authoritative article on this specific compound would require dedicated experimental studies that are not currently available in the public domain. Therefore, the following sections of the proposed article outline cannot be populated with the required scientifically accurate and detailed information.

Exploration in Materials Science and Polymer Chemistry

Modification of Polymer Chains and Surfaces

However, the reactivity of analogous compounds provides insight into the potential chemical behavior of this compound in the context of polymer science. For instance, polymeric reagents bearing the N,N-dichloro-sulfonamide moiety, such as N,N-dichloropolystyrene sulfonamide and N,N-dichloro poly(styrene-co-divinyl benzene) sulfonamide, have been synthesized and utilized for their strong oxidizing properties. These polymeric materials are capable of decontaminating chemical warfare agents like sulfur mustard, which involves the oxidation of the sulfide (B99878) group. The reaction mechanism is believed to proceed via a homolytic pathway involving the positive chlorine atoms.

The general synthetic strategy to create such reactive polymers involves the functionalization of a pre-existing polymer backbone, like polystyrene. This is typically achieved through a series of steps including sulfonation, chlorosulfonation, amidation, and finally, N-chlorination with a reagent like sodium hypochlorite (B82951) to generate the active N,N-dichloro-sulfonamide groups on the polymer chain.

While these examples utilize a polymeric backbone with the reactive group, they illustrate the chemical potential that the N,N-dichloro-sulfonamide functional group, present in this compound, possesses. In principle, this compound could potentially be used to modify polymer surfaces that are susceptible to oxidation or radical-initiated grafting. However, without specific research dedicated to this application, any discussion remains speculative.

Further research would be necessary to establish methodologies and evaluate the efficacy of this compound in the direct modification of polymer chains and surfaces. Such studies would need to investigate reaction conditions, the extent of surface functionalization, and the properties of the resulting modified polymers.

Computational and Theoretical Studies on N,n Dichloro 4 Ethylbenzenesulfonamide

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are essential for dissecting the electronic environment of a molecule. For N,N-dichloro-p-toluenesulfonamide, these calculations illuminate the nature of its bonds, particularly the reactive N-Cl bonds, and help predict its chemical stability and reaction preferences.

The N-Cl bonds are the focal point of the reactivity of N,N-dichloro-p-toluenesulfonamide. The molecule often acts as a source of electrophilic chlorine or nitrogen-centered radicals, both of which are initiated by the cleavage of these bonds. acs.org Computational methods, such as Density Functional Theory (DFT), can quantify the Bond Dissociation Energy (BDE) of the N-Cl bond.

The BDE is a critical indicator of the energy required to break the bond homolytically, forming a nitrogen-centered radical and a chlorine radical. While specific BDE values for N,N-dichloro-p-toluenesulfonamide are not prominently published, studies on related N-chlorosulfonamides show that these bonds are relatively weak, facilitating their role in radical initiation. acs.org

Reactivity indices derived from conceptual DFT, such as electrophilicity and chemical hardness, provide further quantitative measures. A higher electrophilicity index suggests a greater propensity to accept electrons, which is consistent with the role of N,N-dichloro-p-toluenesulfonamide as an aminating or chlorinating agent for electron-rich substrates.

Table 1: Calculated Reactivity Indices for Related Sulfonamides Note: Data for illustrative purposes, as specific values for N,N-dichloro-p-toluenesulfonamide are not available in the cited literature. Values are typically calculated using DFT methods like B3LYP.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| Chemical Hardness (η) | ~1.5 - 2.5 | Measures resistance to change in electron distribution. A moderate value suggests significant reactivity. researchgate.net |

| Electrophilicity Index (ω) | ~2.0 - 3.0 | Indicates the capacity to accept electrons. A higher value points to strong electrophilic character. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net For N,N-dichloro-p-toluenesulfonamide, the energy and distribution of these orbitals are key.

The LUMO is typically localized around the N-Cl bonds, specifically on the antibonding σ*(N-Cl) orbitals. This indicates that nucleophilic attack will target this region, leading to the cleavage of the N-Cl bond. Conversely, the HOMO is often distributed across the aromatic ring and the sulfonyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap generally correlates with higher reactivity. researchgate.netacs.org

Table 2: Frontier Molecular Orbital (FMO) Characteristics for N,N-dichloro-p-toluenesulfonamide (Illustrative) Based on general principles for arylsulfonamides.

| Orbital | Primary Localization | Predicted Role in Reactions |

|---|---|---|

| HOMO | Aromatic ring, Sulfonyl oxygens | Site of interaction with strong electrophiles. |

| LUMO | N-Cl antibonding orbitals (σ*) | Acceptor site for nucleophilic attack, leading to N-Cl bond cleavage. acs.org |

| HOMO-LUMO Gap (ΔE) | Relatively small | Suggests high kinetic reactivity, consistent with its use as a reagent. researchgate.net |

Reaction Pathway Elucidation through Computational Modeling

Computational modeling allows researchers to map out the entire energy landscape of a chemical reaction, from reactants to products, including high-energy, transient species like transition states.

For reactions involving N,N-dichloro-p-toluenesulfonamide, such as the addition to alkenes, computational models can locate the transition state structure. acs.org Analyzing this structure reveals the geometry of the interacting molecules at the peak of the energy barrier. For instance, in the radical addition to a double bond, the transition state would show the forming C-N bond and the partially broken N-Cl bond. The calculated energy of this transition state determines the reaction's activation energy, which is crucial for understanding reaction rates and feasibility.

DFT is the workhorse of modern computational chemistry for studying reaction mechanisms. nih.govresearchgate.net DFT calculations have been used to investigate the mechanisms of reactions involving N,N-dichloroarylsulfonamides, including cycloadditions and aminations. acs.orgnih.gov These studies can differentiate between competing pathways, for example, a concerted versus a stepwise mechanism, or a radical versus a polar pathway. By calculating the energies of all intermediates and transition states, a complete energy profile can be constructed, providing a clear picture of the most favorable reaction route. researchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape (conformation) of N,N-dichloro-p-toluenesulfonamide influences its reactivity. The molecule is not rigid; rotation can occur around the S-N and S-C bonds. Computational conformational analysis involves calculating the relative energies of different spatial arrangements (rotamers). The lowest energy conformation represents the most stable and populated structure.

Studies on related sulfonamides have shown that the geometry around the sulfur atom is approximately tetrahedral, and the orientation of the dichloramine group relative to the aromatic ring can impact steric accessibility to the reactive N-Cl bonds. researchgate.netdnu.dp.ua Intramolecular interactions, such as weak hydrogen bonds or electrostatic interactions between the chlorine atoms and other parts of the molecule, can also be identified and quantified through these calculations, helping to explain the molecule's preferred shape. nih.gov

Prediction of Novel Reactivity Patterns

Extensive research into the computational and theoretical aspects of N,N-dichloro-4-ethylbenzenesulfonamide has thus far not yielded specific studies predicting novel reactivity patterns for this compound. While computational chemistry is a powerful tool for forecasting the behavior of molecules, published literature containing detailed findings, such as data from Density Functional Theory (DFT) calculations or other molecular modeling techniques focused on uncovering new reaction pathways for this compound, is not currently available.

Theoretical predictions are crucial for suggesting new synthetic applications and understanding potential, yet undiscovered, chemical transformations. Such studies would typically involve analyzing the molecule's frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and bond dissociation energies to identify likely sites of reactivity and to model transition states for hypothetical reactions.

Although experimental work has established the utility of related dichlorosulfonamide compounds in various reactions, the specific theoretical exploration of novel reactivity for this compound remains an open area for future research. The generation of predictive data tables and detailed findings on novel reaction mechanisms awaits dedicated computational investigation into this specific molecule.

Derivatives and Analogues of N,n Dichloro 4 Ethylbenzenesulfonamide

Synthesis and Reactivity of N-Chloro-N-alkyl-4-ethylbenzenesulfonamides

The synthesis of N-Chloro-N-alkyl-4-ethylbenzenesulfonamides involves a multi-step process. Typically, the parent 4-ethylbenzenesulfonamide (B91798) is first N-alkylated using an appropriate alkyl halide in the presence of a base. researchgate.netresearchgate.net Subsequent chlorination of the resulting N-alkyl-4-ethylbenzenesulfonamide, often with a chlorinating agent like sodium hypochlorite (B82951) or tert-butyl hypochlorite, yields the desired N-Chloro-N-alkyl derivative. The synthesis of related N-alkylsulfonamides can also be achieved through methods such as the reaction of aldehydes with sulfonamides followed by reduction. researchgate.net

The reactivity of these monochlorinated, N-alkylated analogues differs from the parent N,N-dichloro compound. Possessing only one electrophilic chlorine atom, their reactions are inherently more controlled. The nature of the alkyl group (R) on the nitrogen atom significantly influences the reagent's steric bulk and electronic properties, thereby affecting its reactivity in processes like aziridination and amination reactions. rsc.org For instance, bulkier alkyl groups can increase the steric hindrance around the nitrogen, influencing the regioselectivity and stereoselectivity of its reactions.

These compounds are valuable reagents in organic synthesis, particularly for the transfer of "R-N-SO₂Ar" moieties. Their reactivity is often harnessed in the synthesis of complex nitrogen-containing molecules, including vicinal haloamines which can be cyclized to form N-sulfonylaziridines. dnu.dp.ua The stability and reactivity profile of N-Chloro-N-alkyl-4-ethylbenzenesulfonamides make them useful alternatives to the more aggressive N,N-dichloro parent compound in specific synthetic contexts.

Structural Modifications at the Aromatic Ring and their Impact on Reactivity

Altering the substituents on the aromatic ring of N,N-dichloro-benzenesulfonamide derivatives has a profound effect on their reactivity. These effects are primarily governed by the electronic influence of the substituent, which can be categorized as either electron-donating or electron-withdrawing. lumenlearning.comlibretexts.org This influence is a combination of two main factors: the inductive effect and the resonance effect. libretexts.org

The inductive effect is an electronic effect transmitted through sigma bonds. Substituents more electronegative than carbon, such as nitro groups (-NO₂) or halogens (-Cl, -F), exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. lumenlearning.comlibretexts.org Conversely, alkyl groups, like the ethyl group in the parent compound, are weakly electron-donating, activating the ring. libretexts.org

The resonance effect involves the delocalization of lone pair electrons or pi electrons through the conjugated system of the aromatic ring. lumenlearning.com Electron-donating groups like hydroxyl (-OH) or amino (-NH₂) strongly activate the ring by donating electron density through resonance. libretexts.org Electron-withdrawing groups with multiple bonds, such as nitro (-NO₂) or carbonyl (-COR), deactivate the ring by withdrawing electron density via resonance. lumenlearning.comlibretexts.org

In the context of N,N-dichloro-4-ethylbenzenesulfonamide analogues, these substituent effects directly impact the electrophilicity of the chlorine atoms.

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN placed on the ring increase the partial positive charge on the sulfonyl sulfur, which in turn withdraws more electron density from the nitrogen atom. This makes the N-Cl bonds more polarized (Nᵟ⁻-Clᵟ⁺) and the chlorine atoms more electrophilic and reactive.

Electron-Donating Groups (EDGs): Substituents like -OCH₃ or additional alkyl groups decrease the electrophilicity of the active chlorine atoms by donating electron density to the ring and, by extension, to the sulfonamide group.

The following table illustrates the predicted impact of various substituents at the para-position on the reactivity of N,N-dichlorobenzenesulfonamide compared to the ethyl-substituted parent compound.

| Substituent (at para-position) | Electronic Effect | Predicted Impact on Reactivity (vs. -C₂H₅) |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increased Reactivity |

| -CN (Cyano) | Strong Electron-Withdrawing | Increased Reactivity |

| -Cl (Chloro) | Weak Electron-Withdrawing (Inductive) | Slightly Increased Reactivity |

| -H (Hydrogen) | Reference | Slightly Decreased Reactivity |

| -CH₃ (Methyl) | Weak Electron-Donating | Slightly Decreased Reactivity |

| -OCH₃ (Methoxy) | Strong Electron-Donating (Resonance) | Decreased Reactivity |

This table is generated based on established principles of physical organic chemistry. lumenlearning.comlibretexts.orglibretexts.org

Evaluation of Dihalogenated Sulfonamides with Varying Halogens

Replacing the chlorine atoms in this compound with other halogens, such as bromine or iodine, creates analogues with distinct reactivity profiles. The synthesis of these compounds, for example N,N-dibromo-4-methylbenzenesulfonamide, follows similar principles to the chlorination, using a suitable brominating agent. heyi-chem.com

The primary factor governing the difference in reactivity is the nature of the nitrogen-halogen (N-X) bond. The electronegativity of the halogens decreases down the group (F > Cl > Br > I). This trend directly influences the polarity and strength of the N-X bond.

N-Cl Bond: This bond is relatively strong and polarized, making the chlorine atom a potent electrophile.

N-Br Bond: The N-Br bond is weaker and less polarized than the N-Cl bond. N,N-dibromosulfonamides are often more reactive and less stable than their chlorinated counterparts, serving as powerful sources of electrophilic bromine. nih.govresearchgate.net

N-I Bond: The N-I bond is the weakest and least polar of the series. N-iodosulfonamides are typically the most reactive and least stable, readily releasing electrophilic iodine. semanticscholar.org Theoretical studies show that the energy barrier for the formation of N-iodosulfonamides can be lower than for N-chlorosulfonamides. semanticscholar.org

The table below compares key properties of the N-X bond and the resulting reactivity of the corresponding dihalogenated sulfonamides.

| Property | N,N-Dichloro- | N,N-Dibromo- | N,N-Diiodo- |

| Halogen | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| N-X Bond Strength | Highest | Intermediate | Lowest |

| N-X Bond Polarity | Highest | Intermediate | Lowest |

| Electrophilicity of X | High | Higher | Highest |

| Reagent Stability | Relatively Stable | Less Stable | Least Stable |

| Typical Reactivity | Potent oxidant and chlorinating agent | Stronger oxidant and brominating agent | Very strong oxidant and iodinating agent |

This comparative data is derived from general chemical principles and findings in related studies. semanticscholar.orgresearchgate.net

Comparison with Other N-Halo Reagents in Organic Synthesis

This compound belongs to a broader class of N-halo reagents used extensively in organic synthesis. researchgate.net Its utility and effectiveness can be understood by comparing it with other common members of this class, such as Chloramine-T, N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS). researchgate.netpleiades.onlineresearchgate.net

Chloramine-T (CAT) is the sodium salt of N-chloro-4-toluenesulfonamide. It is a monochloro-reagent, making it generally less reactive than N,N-dichloroarenesulfonamides. researchgate.net While both are stable, crystalline solids and act as sources of electrophilic chlorine, this compound possesses two active chlorine atoms, offering a higher "halogen payload." However, the reactivity of Chloramine-T can be influenced by factors like lipophilicity and molecular size. nih.gov

N -Halosuccinimides (NXS) , such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are another major class of N-halo reagents. researchgate.netpleiades.online Their reactivity stems from the labile N-X bond within a five-membered imide ring. researchgate.netresearchgate.net

NCS is a common source of electrophilic chlorine, similar to this compound. It is widely used for chlorinations of alkenes, aromatic systems, and carbonyl compounds. researchgate.netrsc.org

NBS is one of the most common reagents for providing electrophilic bromine, particularly for allylic and benzylic brominations via radical pathways, as well as electrophilic additions to alkenes. researchgate.netnih.gov

The choice between an N,N-dichloroarenesulfonamide and an N-halosuccinimide often depends on the specific transformation required, solubility, and the desired reaction conditions. N-halosulfonamides are often considered more stable and easier to handle than some alternative halogenating agents. researchgate.net

The following table provides a comparative overview of these reagents.

| Reagent | Structure | Active Halogen(s) | Primary Use | Key Features |

| This compound | Et-C₆H₄-SO₂NCl₂ | 2 x Cl⁺ | Oxidation, chlorination, amination | High chlorine content; stable solid. |

| Chloramine-T | [CH₃-C₆H₄-SO₂NCl]⁻Na⁺ | 1 x Cl⁺ | Oxidation, chlorination | Water-soluble; milder than dichloro-analogs. nih.gov |

| N-Chlorosuccinimide (NCS) | (CH₂CO)₂NCl | 1 x Cl⁺ | Electrophilic chlorination | Versatile and common lab reagent. researchgate.net |

| N-Bromosuccinimide (NBS) | (CH₂CO)₂NBr | 1 x Br⁺ | Electrophilic & radical bromination | Premier reagent for allylic/benzylic bromination. researchgate.net |

Advanced Analytical Techniques in the Study of N,n Dichloro 4 Ethylbenzenesulfonamide

Spectroscopic Characterization (Excluding Basic Identification)

Advanced spectroscopic techniques are indispensable for probing the transient species and reaction kinetics associated with N,N-Dichloro-4-ethylbenzenesulfonamide. These methods offer real-time monitoring and detailed structural information that is not accessible through standard spectroscopic identification.

Advanced NMR Techniques for Mechanistic Intermediates

While standard ¹H and ¹³C NMR are fundamental for structural confirmation, advanced NMR techniques are pivotal in elucidating the reaction mechanisms involving this compound. Techniques such as 2D NMR (COSY, HSQC, HMBC) can be employed to confirm the structure of complex reaction products. More specialized techniques, like Diffusion-Ordered Spectroscopy (DOSY), could be used to analyze mixtures containing the starting material, intermediates, and products, separating them based on their diffusion coefficients.

In mechanistic studies, the detection of transient intermediates is crucial. For instance, in reactions where this compound acts as an oxidizing or chlorinating agent, intermediates such as monochlorinated species or radical cations might be formed. While direct NMR observation of highly reactive intermediates can be challenging, techniques like chemical trapping combined with NMR analysis of the trapped product can provide evidence for their existence. For example, in the presence of a suitable trapping agent, a transient radical species could form a stable adduct, whose structure can then be elucidated by advanced NMR methods.

In Situ IR and UV-Vis Spectroscopy for Reaction Monitoring

In situ infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are powerful tools for real-time monitoring of reactions involving this compound. These techniques allow for the tracking of reactant consumption and product formation without the need for sample quenching and workup, thus providing a more accurate kinetic profile of the reaction.

In situ IR spectroscopy can monitor the disappearance of the characteristic S-NCl₂ vibrational bands of this compound and the appearance of new bands corresponding to the products. For example, in a hydrolysis reaction, the growth of bands associated with the N-H bond of the resulting sulfonamide could be observed.

UV-Vis spectroscopy is particularly useful for studying reactions that involve changes in conjugation or the formation of colored intermediates or products. The N-chloro bonds in this compound give rise to specific electronic transitions that can be monitored. As the reaction proceeds, the UV-Vis spectrum will change, and these changes can be correlated with the concentration of the reacting species, allowing for the determination of reaction rates and orders. The development of in situ spectroelectrochemical cells allows for the simultaneous monitoring of spectroscopic changes during electrochemical reactions, which can be valuable for studying the redox behavior of this compound and its derivatives. researchgate.net

Crystallographic Analysis of Solid-State Structures (Excluding Basic Properties)

For instance, the crystal structures of various substituted benzenesulfonamides have been extensively studied. nih.govmdpi.combgu.ac.il These studies reveal that the geometry around the sulfur atom is typically a distorted tetrahedron. The conformation of the molecule, particularly the torsion angles between the aromatic ring and the sulfonamide group, is influenced by the nature and position of the substituents. In the case of this compound, the two chlorine atoms on the nitrogen would significantly impact the electronic and steric environment around the sulfonamide group.

The table below presents hypothetical crystallographic data for this compound, extrapolated from the known structures of similar compounds.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 9.0 - 15.0 |

| b (Å) | 9.5 - 13.0 |

| c (Å) | 16.0 - 25.0 |

| β (°) | 90 - 115 |

| V (ų) | 1400 - 2600 |

| Z | 4 or 8 |

| C-S-N bond angle (°) | ~106 - 108 |

| O-S-O bond angle (°) | ~120 - 122 |

| N-Cl bond length (Å) | ~1.70 - 1.75 |

These predicted values are based on the analysis of crystal structures of related compounds and serve as a guide for what might be expected for this compound. The actual values would need to be determined experimentally.

Mass Spectrometry for Reaction Product Analysis and Mechanistic Probes

Mass spectrometry is a critical tool for the identification of reaction products and for gaining insights into reaction mechanisms through the analysis of fragmentation patterns. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques for analyzing sulfonamides.

The fragmentation of aromatic sulfonamides under mass spectrometric conditions has been studied, and several characteristic fragmentation pathways have been identified. nih.govnih.gov A common fragmentation pathway for protonated arylsulfonamides involves the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.gov This is often followed by further fragmentation of the resulting ion.

For this compound, the expected fragmentation in positive ion mode would likely involve the following steps:

Protonation of the molecule, likely on one of the sulfonyl oxygens or the nitrogen atom.

Loss of a chlorine radical (Cl•) or a chlorine cation (Cl⁺).

Loss of HCl.

The characteristic loss of SO₂.

Cleavage of the ethyl group from the benzene (B151609) ring.

The table below outlines the expected major fragment ions for this compound in positive ion ESI-MS/MS.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

| [M+H]⁺ | [M+H - Cl]⁺ | 35/37 | Loss of a chlorine atom |

| [M+H]⁺ | [M+H - HCl]⁺ | 36/38 | Loss of hydrogen chloride |

| [M+H]⁺ | [M+H - SO₂]⁺ | 64 | Loss of sulfur dioxide |

| [M+H - SO₂]⁺ | [M+H - SO₂ - C₂H₄]⁺ | 28 | Subsequent loss of ethene from the ion formed after SO₂ loss |

| [M+H]⁺ | [C₈H₉O₂S]⁺ | NCl₂ | Cleavage of the N-S bond with charge retention on the sulfonyl part |

| [M+H]⁺ | [C₈H₁₀N]⁺ | SO₂Cl₂ | Cleavage of the C-S bond |

By analyzing the fragmentation patterns of the products of a reaction involving this compound, it is possible to deduce their structures and, in turn, infer the reaction mechanism. For example, the presence of specific fragments can confirm the transfer of a chlorine atom or the modification of the sulfonamide group.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Protocols for N,N-Dichloro-4-ethylbenzenesulfonamide

The principles of green chemistry are increasingly integral to the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.orgrsc.org Future research into the synthesis of this compound is expected to align with these principles. Current methods for producing related N,N-dichlorosulfonamides often involve the use of chlorinating agents that can be hazardous and generate significant waste.

Exploration of this compound in Flow Chemistry

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netrsc.org The application of flow chemistry to the synthesis and use of this compound is a burgeoning area of research.

The synthesis of sulfonyl chlorides, precursors to sulfonamides, has been successfully demonstrated in a continuous flow environment, highlighting the potential for safer and more efficient production of these key intermediates. rsc.org The highly exothermic nature of many chlorination reactions makes flow chemistry particularly well-suited for the synthesis of this compound, as the high surface-area-to-volume ratio of flow reactors allows for superior temperature control, mitigating the risk of thermal runaway. rsc.org Beyond its synthesis, the use of this compound as a reagent in flow reactors is also being explored. Immobilizing the reagent on a solid support could enable its use in packed-bed reactors, facilitating product purification and reagent recycling.

Enantioselective and Diastereoselective Transformations Mediated by this compound

A significant frontier in the application of this compound is in the realm of asymmetric synthesis. The development of enantioselective and diastereoselective reactions is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

Currently, there is a notable gap in the literature regarding the use of this compound as a mediator or catalyst in stereoselective transformations. Future research will likely focus on the design of chiral variants of this reagent or its use in conjunction with chiral catalysts to induce stereoselectivity in reactions such as chlorination, amination, or other oxidative transformations. The development of such methodologies would significantly expand the synthetic utility of this class of compounds.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Similarly, cascade reactions, involving two or more sequential transformations in a one-pot process, offer significant advantages in terms of reduced workup and purification steps.

A polymeric form of this compound, poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS], has demonstrated its utility as a catalyst in the synthesis of bis-indolyl and tris-indolyl methanes. scielo.br This reaction, which involves the condensation of indoles with aldehydes or ketones, is a classic example of a multicomponent reaction. scielo.brresearchgate.net The catalytic activity of PCBS in these transformations highlights the potential for this compound and its derivatives to be integrated into other MCRs and cascade processes. Future research will likely explore its application in the synthesis of other heterocyclic scaffolds and complex molecular architectures.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| Indole | Aldehyde/Ketone | PCBS | Bis-indolyl methane | Multicomponent |

| Indole | Aldehyde/Ketone | TCBDA | Bis-indolyl methane | Multicomponent |

Table 1: Examples of Multicomponent Reactions Catalyzed by N,N-Dichloro-sulfonamides

Investigation of Green Chemistry Principles in its Application

The application of green chemistry principles extends beyond the synthesis of a reagent to its use in chemical transformations. rsc.orgrsc.org Research is actively exploring ways to make the reactions employing this compound and related compounds more environmentally benign.

One notable advancement is the use of water as a solvent in reactions catalyzed by related N,N-dichloro-sulfonamides, such as N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA). scielo.br This approach significantly reduces the reliance on volatile organic solvents. Furthermore, the development of solvent-free reaction conditions, such as grinding, for these catalytic applications has been shown to be highly effective, leading to rapid reactions and high yields. scielo.br The reusability of catalysts like TCBDA and PCBS has also been demonstrated, with the catalysts maintaining good activity over several cycles. scielo.br These findings underscore the potential for developing highly sustainable processes utilizing this compound.

| Green Chemistry Principle | Application in N,N-Dichloro-sulfonamide Chemistry | Reference |

| Use of Safer Solvents | Reactions performed in water | scielo.br |

| Solvent-Free Reactions | Grinding techniques for catalysis | scielo.br |

| Catalysis | Reusable N,N-dichloro-sulfonamide catalysts | scielo.br |

Table 2: Application of Green Chemistry Principles

Novel Applications in Organocatalysis and Metal-Free Reactions

The drive to replace heavy metal catalysts with more sustainable and less toxic alternatives has spurred significant interest in organocatalysis and metal-free reactions. This compound and its congeners are emerging as promising candidates in this domain.

The catalytic activity of these compounds is often attributed to their ability to release Cl+ in situ, which can act as a Lewis acid to activate substrates. scielo.br This mode of action places them firmly in the category of organocatalysts. The synthesis of bis-indolyl methanes is a prime example of a metal-free reaction catalyzed by these reagents. scielo.br Looking ahead, there is potential for this compound to be employed in a wider range of electrophilic catalysis. Furthermore, inspired by the visible-light-mediated metal-free chlorination of alkylaromatic hydrocarbons using N,N-dichloroacetamide, future research may explore the photochemical activation of this compound for novel metal-free transformations. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.